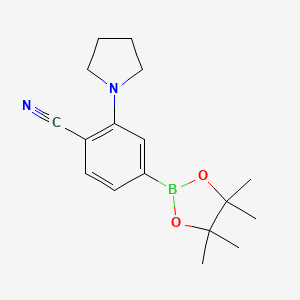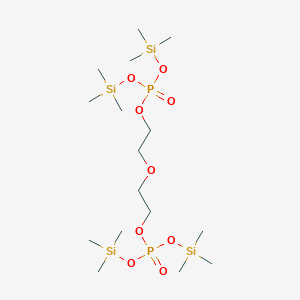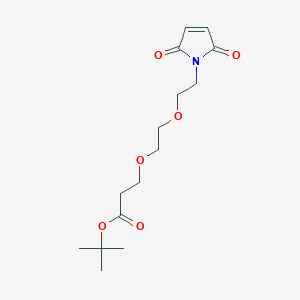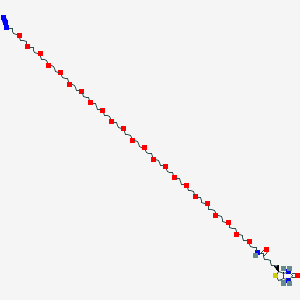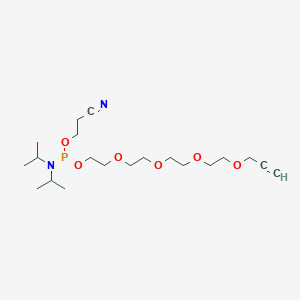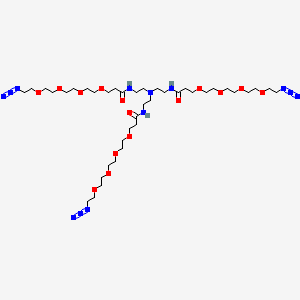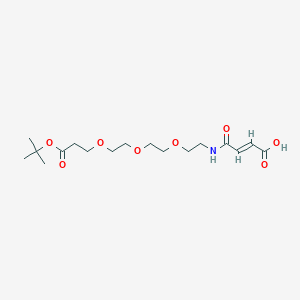
(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is a synthetic organic compound characterized by the presence of a t-butoxy group, a polyethylene glycol (PEG) chain, and an ethylcarbamoyl group attached to an acrylic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid typically involves the esterification of acrylic acid with t-butoxy-PEG3-ethylcarbamoyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts such as anhydrous magnesium sulfate dispersed with sulfuric acid can enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane.
Substitution: Nucleophilic substitution reactions can replace the t-butoxy or ethylcarbamoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioconjugates and drug delivery systems.
Industry: The compound can be used in the production of polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The PEG chain enhances the solubility and bioavailability of the compound, while the t-butoxy and ethylcarbamoyl groups can modulate its reactivity and binding affinity. The acrylic acid moiety can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylate: Similar structure but with an ester instead of an acid group.
(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)propionic acid: Similar structure but with a propionic acid backbone instead of acrylic acid.
(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)butyric acid: Similar structure but with a butyric acid backbone.
Uniqueness
(E)-3-(t-butoxy-PEG3-ethylcarbamoyl)acrylic acid is unique due to its combination of functional groups, which confer specific chemical and physical properties. The presence of the PEG chain enhances solubility, while the t-butoxy and ethylcarbamoyl groups provide steric hindrance and modulate reactivity. This makes the compound versatile for various applications in research and industry .
Eigenschaften
IUPAC Name |
(E)-4-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO8/c1-17(2,3)26-16(22)6-8-23-10-12-25-13-11-24-9-7-18-14(19)4-5-15(20)21/h4-5H,6-13H2,1-3H3,(H,18,19)(H,20,21)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTVQTJAUDTGKQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

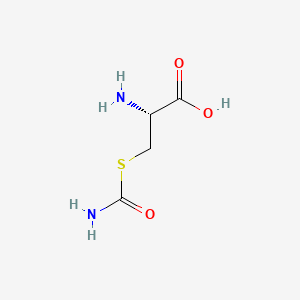
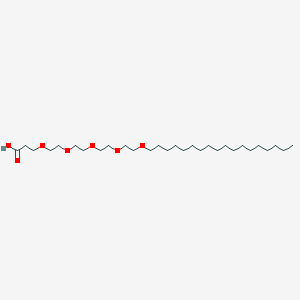

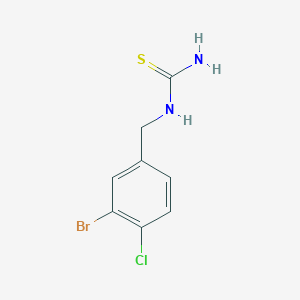
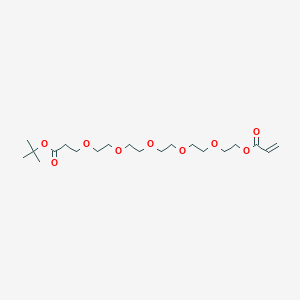
![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)
